Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate can be compared with other similar compounds, such as:
4-Chloro-6-fluoro-2-trichloromethyl-quinoline: This compound shares structural similarities but differs in its functional groups and biological activities.
Ethyl 4-quinazolone-2-carboxylate: Another quinazoline derivative with different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8ClF3N2O2 |
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Molecular Weight |
304.65 g/mol |
IUPAC Name |
ethyl 4-chloro-8-(trifluoromethyl)quinazoline-2-carboxylate |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)10-17-8-6(9(13)18-10)4-3-5-7(8)12(14,15)16/h3-5H,2H2,1H3 |
InChI Key |
OQCOTEKXLZTJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
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